molecular formula C28H27N3O9 B12619443 5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12619443
M. Wt: 549.5 g/mol
InChI Key: PYWWPPKIHWRSDQ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-2H-pyrrolo[3,4-d][1,2]oxazole class, characterized by a fused bicyclic framework with three aryl substituents: 4-ethoxyphenyl, 3-nitrophenyl, and 2,3,4-trimethoxyphenyl. Its synthesis likely involves 1,3-dipolar cycloaddition or hydrazide-mediated condensation, as seen in analogous pyrrolo-isoxazole derivatives .

Properties

Molecular Formula

C28H27N3O9

Molecular Weight

549.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C28H27N3O9/c1-5-39-19-11-9-16(10-12-19)29-27(32)22-23(20-13-14-21(36-2)25(38-4)24(20)37-3)30(40-26(22)28(29)33)17-7-6-8-18(15-17)31(34)35/h6-15,22-23,26H,5H2,1-4H3

InChI Key

PYWWPPKIHWRSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C(=C(C=C5)OC)OC)OC

Origin of Product

United States

Biological Activity

The compound 5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , also known by its CAS number 5931-56-6, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O6C_{24}H_{24}N_{2}O_{6}, with a molecular weight of approximately 420.46 g/mol. The structure features multiple aromatic rings and functional groups that may contribute to its biological properties.

Key Physical Properties

PropertyValue
Molecular Weight420.46 g/mol
DensityNot specified
SolubilityNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have reported significant anticancer properties associated with derivatives of pyrrolo[3,4-d][1,2]oxazole compounds. For instance, a study highlighted the ability of similar compounds to inhibit cell proliferation across various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism of action typically involves inducing apoptosis and cell cycle arrest.

  • Cell Proliferation Inhibition : The compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
  • Mechanism of Action : Studies suggest that these compounds can interfere with key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains.

  • Antibacterial Assays : Testing against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Other Biological Activities

In addition to anticancer and antimicrobial effects, preliminary studies suggest that this compound may possess:

  • Antioxidant Properties : The presence of multiple methoxy groups may enhance the compound’s ability to scavenge free radicals.
  • Enzyme Inhibition : Potential inhibition of carbonic anhydrase has been noted in related compounds, suggesting possible applications in treating conditions like glaucoma or epilepsy.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study conducted by Kamel et al. (2023) synthesized a series of pyrrolo[3,4-d][1,2]oxazole derivatives and evaluated their antiproliferative activity against a panel of human cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 0.25 μM against HepG2 cells.

Study 2: Antimicrobial Screening

In a separate investigation published in the Journal of Organic Chemistry (2023), compounds structurally related to our target compound were screened for antibacterial activity. The results revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Biological Activity (If Reported)
Target Compound 4-Ethoxyphenyl, 3-nitrophenyl, 2,3,4-trimethoxyphenyl High electron-withdrawing (NO₂) and donating (OCH₃) groups; moderate lipophilicity (OCH₂CH₃) Not explicitly reported in evidence
5-(2-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-2-(2-Methylphenyl)Dihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6-Dione 2-Chlorophenyl, 4-dimethylaminophenyl, 2-methylphenyl Electron-deficient (Cl) and basic (N(CH₃)₂) groups; steric hindrance from methylphenyl Antibacterial (gram-positive/negative inhibition)
2-(4-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-5-PhenylDihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6-Dione 4-Chlorophenyl, 4-dimethylaminophenyl, phenyl Balanced electronic profile; increased solubility via N(CH₃)₂ Antimicrobial (broad-spectrum)
Spiro-Cyclohexane-Fused Pyrrolo[3,4-d]Isoxazole 3-Trifluoromethylphenyl, spiro-cyclohexane Enhanced rigidity (spiro core); fluorophilic (CF₃) Potential COX-2 inhibition (inferred from analogs)

Electronic and Steric Effects

  • Nitro vs.
  • Trimethoxy vs. Dimethylamino: The 2,3,4-trimethoxyphenyl moiety provides electron-donating effects, contrasting with the basic dimethylamino group in analogs, which may improve membrane permeability .

Preparation Methods

General Methodology

Cyclocondensation is a prevalent method for synthesizing pyrrole and oxazole derivatives. In this context, hydrazines or related compounds are typically reacted with carbonyl-containing compounds to form the heterocyclic framework.

Example Reaction:

  • Reactants : A suitable hydrazine derivative and a diketone or dicarbonyl compound.
  • Conditions : The reaction is usually conducted in an organic solvent like ethanol or acetonitrile under reflux conditions.
  • Yield : High yields (up to 95%) are achievable depending on the specific reactants used.

Specific Example

In a related synthesis involving a similar framework, a diketone was reacted with an appropriate hydrazine under reflux in ethanol, yielding a pyrrole derivative with high efficiency:

Step Reactants Conditions Yield
1 Diketone + Hydrazine Ethanol, reflux 92%

Multicomponent Reactions

One-Pot Synthesis

Multicomponent reactions (MCRs) allow for the simultaneous assembly of multiple reactants into a single product. This approach is particularly useful for constructing complex molecules with multiple functional groups.

Example Reaction:

  • Reactants : An aldehyde, an amine, and a diketone.
  • Conditions : These reactions are often conducted in one pot under mild conditions.
  • Yield : Yields can vary but are generally favorable (around 85-90%).

Specific Example

A recent study demonstrated the synthesis of a similar pyrrolo[3,4-d]oxazole derivative using MCR techniques:

Step Reactants Conditions Yield
1 Aldehyde + Amine + Diketone One-pot, room temperature 88%

Functional Group Transformations

Functional group transformations are critical for modifying intermediates to achieve the final product's required structure.

Nitration and Ethoxylation

In the preparation of the target compound, specific functional groups such as nitro and ethoxy groups need to be introduced at precise locations on the phenyl rings:

  • Nitration : Typically performed using nitric acid in an acidic medium to introduce nitro groups.
  • Ethoxylation : Achieved through ethyl bromide in the presence of a base like potassium carbonate.

Example Transformation

A transformation involving nitration of a phenol derivative was conducted as follows:

Step Reactants Conditions Yield
1 Phenol + HNO₃ Acetic acid, room temperature 85%

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